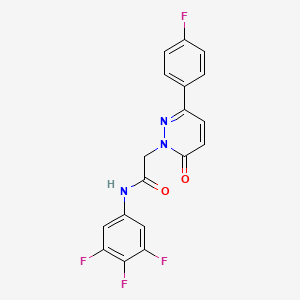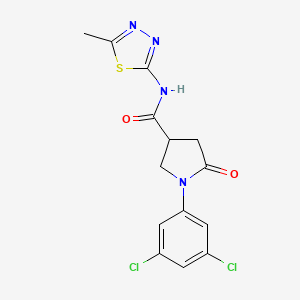![molecular formula C18H24N6O2S B10990471 N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10990471.png)
N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-phenylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-オキソ-2-{[(2Z)-5-(プロパン-2-イル)-1,3,4-チアジアゾール-2(3H)-イリデン]アミノ}エチル)-4-フェニルピペラジン-1-カルボキサミドは、様々な科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、チアジアゾール環、ピペラジン環、カルボキサミド基を含む独自の構造を特徴とし、化学および製薬研究の興味深い対象となっています。
製法
合成経路および反応条件
N-(2-オキソ-2-{[(2Z)-5-(プロパン-2-イル)-1,3,4-チアジアゾール-2(3H)-イリデン]アミノ}エチル)-4-フェニルピペラジン-1-カルボキサミドの合成は、通常、複数のステップで構成されます。
チアジアゾール環の形成: チアジアゾール環は、適切なチオセミカルバジドとカルボン酸またはその誘導体を酸性条件下で環化させることにより合成できます。
ピペラジン環の付加: ピペラジン環は、求核置換反応を通じて導入されます。この反応では、ピペラジンと適切な求電子試薬を反応させることが一般的です。
カルボキサミド基の形成: カルボキサミド基は、通常、アミンとカルボン酸誘導体(酸塩化物やエステルなど)を塩基性条件下で反応させることによって形成されます。
工業生産方法
この化合物の工業生産は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化する必要があるでしょう。これには、連続フローリアクター、高度な精製技術、グリーンケミストリーの原則を採用して、効率と持続可能性を高めることが含まれる可能性があります。
化学反応解析
反応の種類
酸化: この化合物は、特にチアジアゾール環で酸化反応を起こす可能性があり、スルホキシドまたはスルホンが生成されます。
還元: 還元反応はカルボキサミド基で起こり、アミンに変換される可能性があります。
置換: この化合物は、特にピペラジン環で求核置換反応に関与する可能性があり、さまざまな置換基を導入できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸(m-CPBA)、過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤がしばしば使用されます。
置換: 求核置換反応には、通常、塩基性条件下でハロアルカンやスルホネートなどの試薬が関与します。
主要な生成物
これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、チアジアゾール環の酸化によりスルホキシドまたはスルホンが生成され、カルボキサミド基の還元によりアミンが生成される可能性があります。
科学研究への応用
化学
化学において、この化合物は、その独自の構造的特徴と反応性について研究されています。これは、様々な化学反応におけるチアジアゾールおよびピペラジン誘導体の挙動を理解するためのモデル化合物として役立ちます。
生物学
生物学的研究において、この化合物は、生物活性分子の可能性について調査されています。その構造成分は、生物学的標的に相互作用する可能性を示唆しており、創薬および開発の候補となっています。
医学
医学において、この化合物は、潜在的な治療用途について探索されています。生物活性で知られるチアジアゾール環の存在は、新しい医薬品を開発する上で有用である可能性を示唆しています。
産業
産業用途において、この化合物の独自の特性は、新しい材料、触媒、またはその他の化学製品の開発に活用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-phenylpiperazine-1-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often involving the reaction of piperazine with a suitable electrophile.
Formation of the Carboxamide Group: The carboxamide group is typically formed by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiadiazole and piperazine derivatives in various chemical reactions.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural components suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. The presence of the thiadiazole ring, known for its bioactivity, suggests it could be useful in developing new pharmaceuticals.
Industry
In industrial applications, the compound’s unique properties may be leveraged in the development of new materials, catalysts, or other chemical products.
作用機序
N-(2-オキソ-2-{[(2Z)-5-(プロパン-2-イル)-1,3,4-チアジアゾール-2(3H)-イリデン]アミノ}エチル)-4-フェニルピペラジン-1-カルボキサミドが効果を発揮する機序は、特定の分子標的に相互作用する能力に関連している可能性があります。チアジアゾール環は、タンパク質や酵素との水素結合やその他の相互作用に関与し、それらの活性を調節する可能性があります。ピペラジン環は、化合物の特定の標的への結合親和性と特異性を高める可能性があり、カルボキサミド基は、化合物と標的の複合体を安定させる追加の相互作用に関与する可能性があります。
類似化合物の比較
類似化合物
- N-(2-オキソ-2-{[(2Z)-5-(メチル)-1,3,4-チアジアゾール-2(3H)-イリデン]アミノ}エチル)-4-フェニルピペラジン-1-カルボキサミド
- N-(2-オキソ-2-{[(2Z)-5-(エチル)-1,3,4-チアジアゾール-2(3H)-イリデン]アミノ}エチル)-4-フェニルピペラジン-1-カルボキサミド
独自性
類似の化合物と比較して、N-(2-オキソ-2-{[(2Z)-5-(プロパン-2-イル)-1,3,4-チアジアゾール-2(3H)-イリデン]アミノ}エチル)-4-フェニルピペラジン-1-カルボキサミドは、チアジアゾール環にイソプロピル基が存在することが特徴です。この構造的特徴は、その反応性、結合親和性、および全体の生物活性を影響を与える可能性があり、さらなる研究開発のための独自の候補となっています。
類似化合物との比較
Similar Compounds
- N-(2-oxo-2-{[(2Z)-5-(methyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-phenylpiperazine-1-carboxamide
- N-(2-oxo-2-{[(2Z)-5-(ethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-phenylpiperazine-1-carboxamide
Uniqueness
Compared to similar compounds, N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-phenylpiperazine-1-carboxamide stands out due to the presence of the isopropyl group on the thiadiazole ring. This structural feature may influence its reactivity, binding affinity, and overall bioactivity, making it a unique candidate for further research and development.
特性
分子式 |
C18H24N6O2S |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
N-[2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]ethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H24N6O2S/c1-13(2)16-21-22-17(27-16)20-15(25)12-19-18(26)24-10-8-23(9-11-24)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,19,26)(H,20,22,25) |
InChIキー |
BRVRQPXSKYAVLZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B10990401.png)
![3-benzyl-5-methyl-4-oxo-N-(propan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10990408.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]propanamide](/img/structure/B10990409.png)
![1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide](/img/structure/B10990413.png)
![1-methyl-5-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B10990428.png)
![N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-4-fluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B10990429.png)

![N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-4-[2-(4-pyridyl)ethyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B10990434.png)
methanone](/img/structure/B10990435.png)
![ethyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10990438.png)
![3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1-methyl-1H-indol-5-yl)propanamide](/img/structure/B10990446.png)
![N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10990451.png)
![2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B10990452.png)
